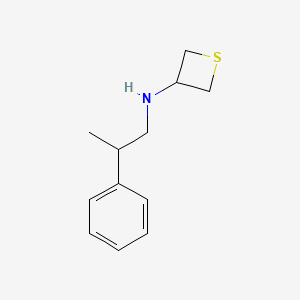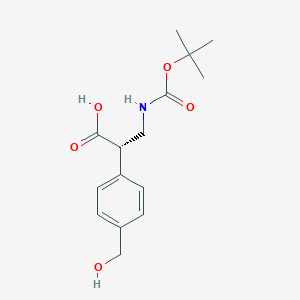
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxymethyl-substituted phenyl ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC).
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic substitution reaction, typically using a hydroxymethyl-substituted benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the propanoic acid backbone can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-carboxyphenyl)propanoic acid.
Reduction: Formation of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid is unique due to its specific substitution pattern and chiral configuration. The presence of the hydroxymethyl group on the phenyl ring distinguishes it from other similar compounds, providing unique reactivity and interaction profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-[4-(hydroxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-8-12(13(18)19)11-6-4-10(9-17)5-7-11/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
MZWHLSXAFVDDNR-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)CO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




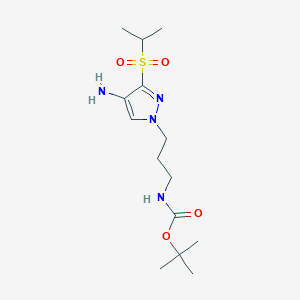
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
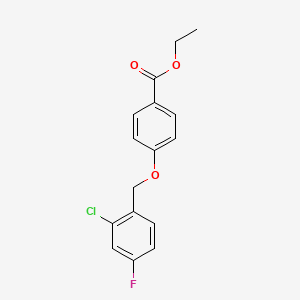
![(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12993936.png)
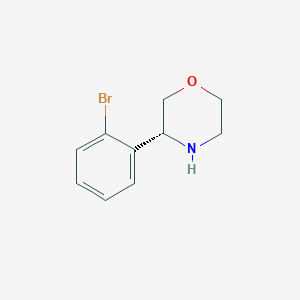
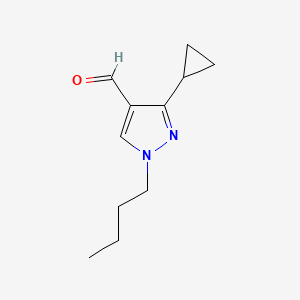

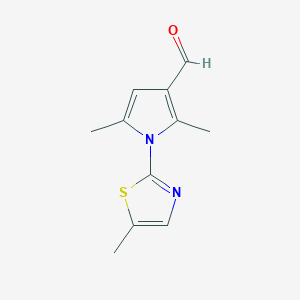

![8-(tert-Butyl) 1-methyl 8-azaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12993965.png)
